N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
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Description
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H19FN4O2S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.12127520 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-chloro-n2-[(1s)-1-(5-fluoropyrimidin-2-yl)ethyl]-n4-(5-methyl-1h-pyrazol-3-yl)pyrimidine-2,4-diamine (azd1480), have been identified as potent inhibitors of the jak/stat pathway .
Mode of Action
Similar compounds have been shown to inhibit signaling and proliferation of jak2 v617f cell lines in vitro . This suggests that N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide may interact with its targets to inhibit certain signaling pathways, leading to changes in cellular proliferation.
Biochemical Pathways
The jak/stat pathway, which is targeted by similar compounds, plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the dna in the cell nucleus, causing dna transcription and activity in the cell .
Pharmacokinetics
Similar compounds have demonstrated excellent physical properties and preclinical pharmacokinetics . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have demonstrated in vivo efficacy in a tel-jak2 model , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways and physiological responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the Jak/Stat signaling pathway, which is critical for cell growth and differentiation . Additionally, changes in gene expression and metabolic fluxes have been observed, indicating its potential impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as Jak2, by binding to their active sites and preventing their normal function . This inhibition leads to downstream effects on gene expression and cellular processes, ultimately altering the physiological state of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy . Long-term effects on cellular function include sustained inhibition of enzyme activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruption of normal cellular processes and potential organ damage . Threshold effects are also noted, where a certain dosage level is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with carbonic anhydrase, for example, affects the enzyme’s activity and subsequently alters the metabolic pathways it regulates . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, binding to transport proteins can facilitate its movement across cellular membranes, while interactions with binding proteins can affect its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity . For example, localization to the nucleus may enhance its effects on gene expression, while distribution to the mitochondria could impact cellular metabolism.
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-20(24(22,23)12-13-5-3-2-4-6-13)15-7-8-21(11-15)16-18-9-14(17)10-19-16/h2-6,9-10,15H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGJUAHHOXQMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)F)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.